molecular formula C11H10FNO2 B1342766 3-Fluoro-4-(2-furylmethoxy)aniline CAS No. 937598-39-5

3-Fluoro-4-(2-furylmethoxy)aniline

Cat. No.: B1342766
CAS No.: 937598-39-5
M. Wt: 207.2 g/mol
InChI Key: SUJYRSFKPHTQBH-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines in Organic Synthesis and Design

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry, serving as versatile precursors for a multitude of more complex molecules. wikipedia.org As the simplest aromatic amine, aniline's reactivity is characterized by the electron-donating nature of its amino group, which activates the benzene (B151609) ring towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.orgbyjus.com

Substituted anilines, which are aniline molecules modified with various functional groups, are crucial starting materials in the synthesis of a wide range of compounds. wisdomlib.org They are integral to the production of dyes, polymers, and agrochemicals. chemimpex.comrsc.org In the realm of medicinal chemistry, the aniline scaffold is a common feature in numerous therapeutic agents. rsc.org The ability to introduce different substituents onto the aniline ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and biological activity. Classical synthetic routes to aniline derivatives often involve multi-step processes, and modern chemistry continues to seek more efficient, catalyst-free methods for their preparation. beilstein-journals.org

Role of Fluorine in Modulating Molecular Properties for Synthetic Applications

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design and materials science. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics. researchgate.netcapes.gov.br

Importance of Furan-Containing Moieties in Chemical Scaffolds

The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom. This structural motif is prevalent in numerous natural products and has proven to be a valuable scaffold in medicinal chemistry. ijabbr.comrsc.org The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biological macromolecules like enzymes and receptors. ijabbr.com

Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.comresearchgate.net The versatility of the furan scaffold allows for the straightforward introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives with optimized properties. ijabbr.com Furthermore, furan rings can act as bioisosteres for other aromatic systems, offering a valuable tool for rational drug design. ijabbr.com The synthesis of furan-based compounds is an active area of research, with applications ranging from pharmaceuticals to materials like resins and polymers. ijabbr.com

Contextualizing 3-Fluoro-4-(2-furylmethoxy)aniline within Fluorinated Furan-Aniline Architectures

The chemical architecture of this compound represents a convergence of the aforementioned structural motifs. This specific arrangement—a fluorine atom at position 3, an aniline nitrogen at position 1, and a furylmethoxy group at position 4—creates a unique electronic and steric environment. The fluorine atom, being ortho to the amino group, can influence its basicity and reactivity. The furylmethoxy group, para to the fluorine, introduces a flexible, electron-rich heterocyclic moiety.

This combination of a fluorinated aniline with a furan-containing side chain is found in various compounds explored for their potential biological activities. For instance, similar structures, such as 3-fluoro-4-morpholinoaniline (B119058), serve as intermediates in the synthesis of antibiotics and can be modified to create derivatives with antimicrobial properties. researchgate.netossila.com The synthesis of such molecules often involves nucleophilic aromatic substitution reactions. researchgate.net The specific combination of fluorine, aniline, and a heterocyclic ether linkage in this compound positions it as a valuable intermediate for the synthesis of novel compounds with potentially tailored biological or material properties.

Chemical and Physical Properties

Below is a table summarizing some of the key computed and experimental properties of related chemical structures, providing context for the characteristics of this compound.

Property3-Fluoro-4-methoxyaniline chemimpex.comnih.gov3-Fluoro-4-morpholinoaniline nih.gov3-Fluoro-4-(trifluoromethoxy)aniline nih.gov3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline sigmaaldrich.com
Molecular Formula C7H8FNOC10H13FN2OC7H5F4NOC11H14FNO2
Molecular Weight 141.14 g/mol 196.22 g/mol 195.11 g/mol 211.24 g/mol
IUPAC Name 3-fluoro-4-methoxyaniline3-fluoro-4-morpholin-4-ylaniline3-fluoro-4-(trifluoromethoxy)aniline3-fluoro-4-(tetrahydro-2-furanylmethoxy)aniline
Melting Point 80 - 84 °C121 - 123 °CNot Available61-62 °C
Boiling Point 135 °C/18 mmHgNot AvailableNot AvailableNot Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(furan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJYRSFKPHTQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies of 3 Fluoro 4 2 Furylmethoxy Aniline and Analogous Structures

Strategies for Constructing the Fluorinated Aniline (B41778) Core

The synthesis of the fluorinated aniline core is a critical step that can be achieved through several strategic pathways. These methods primarily involve the manipulation of fluorinated nitrobenzenes or other suitable precursors.

Nucleophilic Aromatic Substitution (SNAr) Routes from Fluorinated Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a prominent method for synthesizing substituted aromatic compounds. nih.gov This approach is particularly effective for aryl halides that are activated by strongly electron-withdrawing groups, such as a nitro group (NO2). libretexts.org The presence of a fluorine atom on the aromatic ring further facilitates this reaction due to its high electronegativity. nih.gov

A common strategy involves the reaction of a difluorinated nitrobenzene, such as 1,2-difluoro-4-nitrobenzene, with a nucleophile. For instance, the reaction with morpholine (B109124) can yield 4-(2-fluoro-4-nitrophenyl)morpholine (B124028). researchgate.net This intermediate possesses the desired fluorinated and substituted phenyl ring. The general mechanism involves the attack of the nucleophile on the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring.

Recent advancements have also explored organic photoredox catalysis to enable the nucleophilic defluorination of even unactivated fluoroarenes, expanding the scope of SNAr reactions. nih.gov

Reductive Amination of Nitro Precursors

Once the fluorinated nitrophenyl intermediate is obtained, the nitro group is reduced to an amine to form the aniline core. This reduction is a crucial transformation in the synthesis of aromatic amines from nitroaromatic compounds. jsynthchem.com A variety of reducing agents and catalytic systems can be employed for this purpose.

Classic methods often utilize metal-based reducing agents. For example, the reduction of 4-(2-fluoro-4-nitrophenyl)morpholine can be achieved using iron powder in the presence of ammonium (B1175870) chloride to yield 3-fluoro-4-morpholinoaniline (B119058). researchgate.net Other systems, such as sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4, have also been shown to be effective for the reduction of nitroaromatics to their corresponding amines. jsynthchem.com

More contemporary and "green" approaches focus on catalytic transfer hydrogenation or the use of novel catalysts. For instance, the reductive amination of aldehydes with nitroarenes has been accomplished using formic acid as a hydrogen source with catalysts like gold supported on titania or palladium on graphitic carbon nitride. nih.gov Metal-free reductions using reagents like tetrahydroxydiboron (B82485) have also been developed, offering good functional group tolerance. organic-chemistry.org

Halogenation and Subsequent Functionalization Approaches

An alternative strategy involves the direct halogenation of an aniline derivative, followed by subsequent functionalization. However, direct halogenation of anilines can be challenging to control due to the high reactivity of the amino group, which is a strong activating group. libretexts.org This often leads to the formation of multiple halogenated products.

To circumvent this, the amino group is often protected, for example, by acetylation to form an acetanilide. This attenuates the activating effect of the amino group, allowing for more controlled electrophilic aromatic substitution, such as halogenation. Following the introduction of the halogen at the desired position, the protecting group can be removed by hydrolysis to regenerate the amine functionality. libretexts.org

Another approach involves the use of diazonium salts, which are important intermediates in the synthesis of substituted benzene (B151609) derivatives. libretexts.org Aniline can be converted to a diazonium salt, which can then undergo a variety of substitution reactions, including the introduction of a fluorine atom via the Schiemann reaction. libretexts.orggoogle.com

Introduction of the Furylmethoxy Moiety

With the fluorinated aniline core in hand, the next critical step is the introduction of the furylmethoxy group. This is typically achieved through etherification reactions.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classical and widely used method for forming ethers. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing 3-Fluoro-4-(2-furylmethoxy)aniline, a precursor such as 3-fluoro-4-hydroxyaniline would be deprotonated with a base to form the corresponding phenoxide. This phenoxide would then act as a nucleophile, reacting with a 2-(halomethyl)furan, such as 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan (B1335360), to form the desired ether linkage.

While the Williamson ether synthesis is a powerful tool, its traditional application can be limited, sometimes requiring harsh conditions or activated substrates. organic-chemistry.org

Palladium-Catalyzed Coupling Methodologies

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as a versatile tool for forming carbon-oxygen bonds. nih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of aryl ethers. nih.govnih.gov

These methods offer several advantages over traditional etherification reactions, including milder reaction conditions and a broader substrate scope, even allowing for the use of unactivated aryl halides. organic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by reaction with the alcohol (in this case, 2-furylmethanol) in the presence of a base, and finally, reductive elimination to yield the aryl ether product and regenerate the palladium catalyst. nih.gov The use of specific ligands, such as dialkylphosphinobiphenyls, can significantly improve the efficiency and scope of these reactions. organic-chemistry.org Palladium catalysts have also been employed in cascade reactions to synthesize highly substituted furans. organic-chemistry.org

Overall Synthetic Routes for this compound

The synthesis of this compound is most commonly achieved through a strategic two-step process. This methodology leverages the principles of nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. The general approach involves the initial formation of an ether linkage, followed by the conversion of a nitro functional group to the desired aniline.

A plausible and efficient synthetic route commences with a fluorinated and nitrated benzene derivative, such as 3-fluoro-4-nitrophenol (B151681). This starting material provides the necessary fluoro and nitro substituents in the correct orientation. The first key transformation is a Williamson-like ether synthesis. In this step, the hydroxyl group of 3-fluoro-4-nitrophenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic source of the furylmethoxy group, typically 2-(bromomethyl)furan or 2-(chloromethyl)furan, to form the intermediate, 2-fluoro-4-nitrophenyl furfuryl ether.

The second and final step is the reduction of the nitro group on the newly formed ether intermediate. This transformation is crucial for generating the target aniline functionality. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and effective method.

Multi-Step Synthetic Sequences and Efficiency Analysis

A detailed multi-step synthesis for a compound analogous to the target molecule, such as 4-(benzyloxy)-3-fluoroaniline, provides a strong model for the synthesis of this compound. The efficiency of this sequence is dependent on the optimization of each individual step to maximize yield and purity.

Step 1: Synthesis of 2-Fluoro-4-nitrophenyl furfuryl ether

The initial step is a nucleophilic aromatic substitution reaction. 3-Fluoro-4-nitrophenol is treated with a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the phenolic hydroxyl group, creating a potent nucleophile. The subsequent addition of 2-(bromomethyl)furan allows for the displacement of the bromide ion and the formation of the desired ether linkage. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate.

The efficiency of this step is influenced by several factors. The choice of base and solvent is critical to ensure sufficient solubility of the reactants and to promote the nucleophilic attack. The reaction temperature and time must be carefully controlled to drive the reaction to completion while minimizing potential side reactions. A typical yield for this type of etherification reaction is in the range of 85-95%.

Reaction Step Starting Materials Reagents & Solvents Typical Conditions Product Typical Yield
Ether Synthesis3-Fluoro-4-nitrophenol, 2-(Bromomethyl)furanK2CO3, DMF60-80 °C, 4-6 h2-Fluoro-4-nitrophenyl furfuryl ether85-95%
Nitro Reduction2-Fluoro-4-nitrophenyl furfuryl etherH2, Pd/C, Ethanol (B145695)/MethanolRoom Temperature, 1 atm H2, 2-4 hThis compound90-98%

Step 2: Reduction of 2-Fluoro-4-nitrophenyl furfuryl ether to this compound

The reduction of the nitro group is the final step in the sequence. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile. The nitro-containing intermediate is dissolved in a suitable solvent, such as ethanol or methanol, and a catalyst, typically palladium on carbon (Pd/C), is added. The reaction mixture is then subjected to a hydrogen atmosphere, often at atmospheric pressure, until the reduction is complete. The furan (B31954) ring is generally stable under these mild hydrogenation conditions, although more forcing conditions could lead to its reduction.

The efficiency of the reduction is high, often yielding the desired aniline in over 90% yield. The choice of catalyst and solvent, as well as the reaction temperature and hydrogen pressure, can be optimized to ensure complete conversion and high selectivity.

One-Pot Reaction Strategies and Their Optimization

The development of one-pot reaction strategies for the synthesis of this compound offers significant advantages in terms of process efficiency, reduced waste, and cost-effectiveness. A one-pot approach would involve the sequential execution of the SNAr reaction and the nitro group reduction in a single reaction vessel without the isolation of the intermediate ether.

The key challenge in optimizing a one-pot synthesis lies in finding reaction conditions that are compatible with both transformations. For instance, the base used in the SNAr step must not interfere with the subsequent reduction step. Similarly, the reducing agent must be selective for the nitro group and not react with the starting materials or the furan moiety.

One potential one-pot strategy involves performing the SNAr reaction as described previously. After the completion of the etherification, a suitable reducing system can be introduced directly into the reaction mixture. Catalytic transfer hydrogenation is a promising option for the reduction step in a one-pot process. In this method, a hydrogen donor, such as formic acid or ammonium formate, is used in conjunction with a transition metal catalyst like palladium. This avoids the need for handling gaseous hydrogen.

Parameter Optimization Considerations
Base (SNAr) Must be strong enough to deprotonate the phenol (B47542) but not interfere with the subsequent reduction. Weaker bases like K2CO3 or Cs2CO3 are often preferred.
Solvent Must be suitable for both the SNAr and the reduction steps. Polar aprotic solvents like DMF or DMSO are common for SNAr, but their compatibility with the chosen reduction method needs to be verified.
Catalyst (Reduction) Palladium on carbon (Pd/C) is a common choice. The catalyst loading and activity need to be optimized.
Reducing Agent/Hydrogen Source For transfer hydrogenation, various hydrogen donors like formic acid, ammonium formate, or isopropanol (B130326) can be tested.
Temperature The initial SNAr step may require heating, while the reduction might proceed at a different temperature. A carefully controlled temperature profile is necessary.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound relies heavily on effective purification and isolation techniques at each stage to remove unreacted starting materials, reagents, and byproducts.

Purification of the Intermediate: 2-Fluoro-4-nitrophenyl furfuryl ether

After the SNAr reaction, the crude product is typically isolated by an aqueous work-up. The reaction mixture is diluted with water, and the product is extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with water and brine to remove any remaining inorganic salts and DMF.

The primary purification method for the ether intermediate is often recrystallization. A suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor. Column chromatography on silica (B1680970) gel can also be employed for further purification if necessary, using a non-polar to moderately polar eluent system.

Purification of the Final Product: this compound

Following the reduction of the nitro group, the catalyst (e.g., Pd/C) is first removed by filtration through a pad of celite. The filtrate is then concentrated to give the crude aniline.

The purification of the final product typically involves a combination of techniques. An initial acid-base extraction can be effective. The crude aniline, being basic, can be dissolved in an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer is then basified to precipitate the purified aniline, which is subsequently extracted back into an organic solvent.

For higher purity, column chromatography is a common method. Due to the basic nature of the aniline, it is often beneficial to use a silica gel column that has been treated with a small amount of a base, such as triethylamine, in the eluent system to prevent tailing of the product peak. A gradient elution from a non-polar solvent like hexanes to a more polar solvent like ethyl acetate is typically used.

Finally, recrystallization from a suitable solvent or solvent mixture can be performed to obtain the final product as a crystalline solid with high purity.

The purity of the intermediates and the final product is typically assessed by techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactivity and Derivatization Studies of 3 Fluoro 4 2 Furylmethoxy Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule, a substituted aminobenzene ring, is characterized by the interplay of three different substituents: a strongly activating amino group (-NH₂), a deactivating but ortho,para-directing fluoro group (-F), and an activating alkoxy group (-OCH₂-furan). The collective influence of these groups dictates the ring's susceptibility to electrophilic attack and the nucleophilic nature of the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 3-Fluoro-4-(2-furylmethoxy)aniline is highly activated towards electrophilic aromatic substitution (EAS). This is primarily due to the powerful electron-donating resonance effect of the amino group, which significantly increases the electron density of the aromatic π-system. The furylmethoxy group also contributes to this activation through its electron-donating ether oxygen. Conversely, the fluorine atom is an electronegative element that deactivates the ring through an inductive effect, but its lone pairs allow it to act as an ortho,para-director via resonance. conicet.gov.arlibretexts.org

The directing effects of the substituents are crucial for determining the regioselectivity of substitution. All three substituents direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org The amino group is the most powerful activating group and therefore dominates the directing effect. The positions ortho and para to the amino group are C2 and C6, and C4, respectively. Since the C4 position is already substituted by the furylmethoxy group, electrophilic attack is predicted to occur predominantly at the C2 and C6 positions.

However, the fluorine at C3 and the bulky furylmethoxy group at C4 create significant steric hindrance around the C2 position. Consequently, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the amino group and meta to the fluorine atom.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product(s)Rationale
Halogenation Br₂, FeBr₃2-Bromo-5-fluoro-4-(2-furylmethoxy)anilineThe -NH₂ group is a powerful ortho,para-director, making the positions at C2 and C6 highly activated. Steric hindrance may favor substitution at C6. nih.gov
Nitration HNO₃, H₂SO₄6-Nitro-3-fluoro-4-(2-furylmethoxy)anilineDirect nitration can be problematic. The strongly acidic conditions protonate the amine to -NH₃⁺, a strongly deactivating, meta-directing group, which could lead to meta-nitration. Protection of the amine is often required to ensure ortho/para selectivity. chemistrysteps.com
Sulfonation Fuming H₂SO₄2-Amino-6-fluoro-5-(2-furylmethoxy)benzenesulfonic acidThe reaction is typically directed to the position ortho to the strongly activating amino group.
Friedel-Crafts Acylation RCOCl, AlCl₃Reaction is unlikely to proceed. The basic amino group complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring and preventing the reaction. libretexts.org

Due to the high reactivity of the aniline ring, reactions like halogenation can proceed readily, sometimes even without a catalyst, and may lead to multiple substitutions if not carefully controlled. libretexts.org

Nucleophilic Character of the Amine Group and its Transformations

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. masterorganicchemistry.com This nucleophilicity allows for a variety of chemical transformations at the amino group itself.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used as a strategy for protecting the amino group.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination offers a more controlled method for introducing alkyl groups.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), yields a diazonium salt. acs.orgnih.gov These salts are highly versatile synthetic intermediates. For example, they can undergo Sandmeyer reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, replacing the original amino group. libretexts.org

The electronic effects of the other ring substituents can modulate the amine's nucleophilicity. Electron-withdrawing groups, like fluorine, can slightly decrease the basicity and nucleophilicity of the amine compared to unsubstituted aniline. masterorganicchemistry.com

Protection and Deprotection Strategies for the Amino Functionality

The high reactivity and basicity of the amino group often necessitate its protection to prevent unwanted side reactions during other synthetic transformations, such as strong oxidations or certain electrophilic substitutions. organic-chemistry.orgwikipedia.org The ideal protecting group is easily installed, stable under the desired reaction conditions, and can be removed cleanly and in high yield. organic-chemistry.org Carbamates are among the most common and effective protecting groups for amines. masterorganicchemistry.com

Table 2: Common Protecting Groups for the Aniline Moiety

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsKey Characteristics
Acetyl AcAcetic anhydride (B1165640) (Ac₂O) or Acetyl chloride, BaseAcidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O)Simple and economical; provides moderate protection.
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., DMAP)Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.comStable to base and hydrogenolysis; removed under acidic conditions. organic-chemistry.org
Benzyloxycarbonyl Cbz or ZBenzyl chloroformate (CbzCl), BaseCatalytic hydrogenolysis (H₂, Pd/C) fishersci.co.ukStable to acidic and basic conditions; removed by reduction. masterorganicchemistry.com
Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSu, BaseMild base (e.g., Piperidine in DMF) masterorganicchemistry.comStable to acid and hydrogenolysis; very base-labile. organic-chemistry.org
Trifluoroacetyl TFATrifluoroacetic anhydride (TFA)₂OMild basic conditions (e.g., NaHCO₃ in MeOH/H₂O) or alcohol solvolysis. google.comProvides strong protection, especially against nitrating conditions. google.com

Reactivity of the Furylmethoxy Group

The furylmethoxy substituent introduces two additional sites of reactivity: the furan (B31954) ring and the benzylic ether linkage.

Furan Ring Reactions (e.g., [4+2] Cycloadditions)

Furan is an aromatic heterocycle, but its resonance energy is significantly lower than that of benzene, allowing it to behave as a diene in Diels-Alder [4+2] cycloaddition reactions. quora.com While furan itself is a relatively unreactive diene, its reactivity can be significantly enhanced by the presence of electron-donating substituents. acs.orgrsc.org The 2-(methoxyphenyl) group in the subject molecule is attached via an oxygen atom, which acts as an electron-donating group, thereby activating the furan ring for cycloaddition. mdpi.com

In a typical Diels-Alder reaction, the furan ring would react with an electron-deficient alkene or alkyne (a dienophile) to form a bicyclic oxabicycloheptene adduct. quora.com These reactions are often reversible, and the initial, kinetically favored endo adduct can rearrange to the more thermodynamically stable exo adduct upon heating. acs.org The reaction can be catalyzed by Lewis acids to overcome the low reactivity of certain dienophiles. acs.org

Reactivity of the Methoxy (B1213986) Linkage

The ether linkage in this compound is a furfuryl ether, which is a type of benzylic ether. Benzylic ethers are known to be susceptible to cleavage under specific reductive or acidic conditions.

Hydrogenolysis: The C-O bond of the ether can be cleaved by catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). numberanalytics.com This method is generally mild and chemoselective, leaving many other functional groups intact.

Acidic Cleavage: Strong acids, particularly strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), or strong Lewis acids like boron tribromide (BBr₃), can cleave the ether bond. masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, making it a good leaving group (an alcohol), followed by nucleophilic attack of the conjugate base (e.g., Br⁻) at the benzylic carbon. masterorganicchemistry.com

These cleavage reactions would result in the formation of 3-fluoro-4-hydroxyaniline (or a derivative) and furfuryl alcohol (or a derivative thereof).

Synthesis of Novel Derivatives and Conjugates

The exploration of new molecules derived from this compound is a field that appears ripe for investigation. The functional groups present in the molecule offer several handles for chemical modification.

Formation of Heterocyclic Compounds (e.g., Quinoline (B57606), Quinoxaline, Benzoimidazotriazine)

The synthesis of fused heterocyclic systems is a common strategy in medicinal chemistry to develop novel therapeutic agents. Anilines are key precursors in many of these reactions. For instance, the Combes and Skraup reactions are classic methods for synthesizing quinoline rings from anilines. iipseries.orgorganic-chemistry.org Similarly, the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a standard route to quinoxalines. organic-chemistry.orgnih.gov

Despite the existence of these general synthetic pathways, no specific studies have been found that utilize this compound as the starting aniline to form quinolines, quinoxalines, benzoimidazotriazines, or other related heterocyclic structures. The specific reaction conditions, catalysts, and resulting yields for such transformations involving this particular substrate remain undocumented.

Preparation of Sulfonamide and Carbamate (B1207046) Derivatives

The primary amine of an aniline is readily converted into sulfonamides and carbamates, which are important functional groups in many pharmaceuticals. The reaction of an amine with a sulfonyl chloride in the presence of a base is the standard method for sulfonamide synthesis. nih.govekb.eg Carbamates can be formed from amines using various reagents, including chloroformates or by reacting the amine with carbon dioxide and an alkyl halide. nih.govnih.gov

While there is extensive literature on the synthesis of these derivatives from various anilines, including the structurally related 3-fluoro-4-morpholinoaniline (B119058) researchgate.net, no research has been published detailing the preparation of sulfonamide or carbamate derivatives specifically from this compound.

Development of Schiff Bases and Related Imines

The condensation reaction between a primary amine and an aldehyde or ketone to form a Schiff base (or imine) is a fundamental transformation in organic chemistry. researchgate.netnih.gov These compounds are versatile intermediates and have been studied for a wide range of applications.

The primary amine of this compound would be expected to react with various carbonyl compounds to yield the corresponding Schiff bases. However, a search of the scientific literature did not yield any reports on the synthesis, characterization, or study of Schiff bases derived from this specific aniline.

Click Chemistry Applications via Amine Functionalization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for creating complex molecules. sigmaaldrich.comthermofisher.com Aniline derivatives can be incorporated into click chemistry schemes, typically by first converting the amine into an azide (B81097) or by attaching an alkyne-containing moiety. This allows for the subsequent conjugation with a reaction partner bearing the complementary functional group.

This modern synthetic approach has not been applied to this compound, according to available literature. There are no studies describing the conversion of its amine group to an azide or its derivatization with an alkyne for use in click chemistry reactions.

Spectroscopic and Structural Characterization of 3 Fluoro 4 2 Furylmethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-Fluoro-4-(2-furylmethoxy)aniline, offering insights into the hydrogen, carbon, and fluorine atomic environments within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, furan (B31954), methylene (B1212753), and amine protons are expected. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

Aromatic Protons: The protons on the aniline (B41778) ring are anticipated to appear in the range of δ 6.3-7.1 ppm. The proton ortho to the fluorine atom would be split by the adjacent protons and the fluorine atom, resulting in a complex multiplet. The other two aromatic protons would also show characteristic splitting patterns based on their coupling with neighboring protons and the fluorine atom.

Furan Protons: The protons of the furan ring typically resonate at δ 6.4-7.5 ppm. The proton at position 5 of the furan ring is expected around δ 7.4-7.5 ppm as a multiplet, the proton at position 3 at approximately δ 6.4-6.5 ppm as a multiplet, and the proton at position 4 as a multiplet around δ 6.3-6.4 ppm. chemicalbook.com

Methylene Protons (-O-CH₂-): A singlet or a narrowly split multiplet corresponding to the two methylene protons of the furylmethoxy group is expected to appear around δ 5.0 ppm.

Amine Protons (-NH₂): A broad singlet for the two amine protons is anticipated, typically in the range of δ 3.5-4.0 ppm, the chemical shift of which can be influenced by solvent and concentration. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH6.3 - 7.1Multiplets
Furan CH (H-5)7.4 - 7.5Multiplet
Furan CH (H-3)6.4 - 6.5Multiplet
Furan CH (H-4)6.3 - 6.4Multiplet
Methylene (-OCH₂-)~5.0Singlet/Multiplet
Amine (-NH₂)3.5 - 4.0Broad Singlet

The ¹³C NMR spectrum provides confirmation of the carbon skeleton of the molecule. The presence of the fluorine atom introduces C-F coupling, which is observable in the signals of the carbon atoms of the aniline ring.

Aniline Ring Carbons: The carbon atom bonded to the fluorine (C-F) is expected to show a large coupling constant (¹JCF) and resonate at a high chemical shift, typically in the range of δ 150-160 ppm. The other aromatic carbons will appear between δ 100-150 ppm, with their signals potentially showing smaller C-F coupling constants. rsc.orgrsc.org

Furan Ring Carbons: The carbons of the furan ring are expected to resonate in the region of δ 110-145 ppm.

Methylene Carbon (-O-CH₂-): The signal for the methylene carbon is anticipated around δ 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-F150 - 160 (doublet, large ¹JCF)
Aromatic C-O140 - 150
Aromatic C-N135 - 145
Aromatic CH100 - 120
Furan C-O~145
Furan CH110 - 143
Methylene (-OCH₂-)60 - 70

¹⁹F NMR is a highly sensitive technique for analyzing the environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of the fluorine atom is influenced by the electronic effects of the substituents on the aniline ring. For fluoroanilines, the chemical shift can vary significantly depending on the position of the fluorine atom and the nature of other substituents. The signal will likely be a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of the compound is expected to show distinct absorption bands corresponding to the N-H bonds of the amine group, the C-F bond, the furan ring, and the aromatic system.

Amine Group (N-H Stretching): Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group. researchgate.netresearchgate.net

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Furan Ring Vibrations: The furan ring exhibits characteristic vibrations. The C-H stretching of the furan ring also appears above 3000 cm⁻¹. The C=C stretching vibrations are found in the 1500-1600 cm⁻¹ region. A very characteristic band for the C-O-C stretching of the furan ring is expected around 1040-1085 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aniline ring typically appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹.

C-O Ether Stretching: The asymmetric C-O-C stretching of the ether linkage is anticipated to show a strong band around 1200-1250 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
AmineN-H Asymmetric & Symmetric Stretch3300 - 3500
AmineN-H Bend~1600
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1450 - 1600
Furan RingC-H Stretch>3000
Furan RingC=C Stretch1500 - 1600
Furan RingC-O-C Stretch1040 - 1085
FluoroalkaneC-F Stretch1200 - 1300
EtherC-O-C Asymmetric Stretch1200 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, HRMS is crucial for confirming its elemental composition of C₁₁H₁₀FNO₂. The calculated exact mass of the neutral molecule is 207.070 g/mol . In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the molecule would be observed as its protonated form, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would be compared to the theoretical value to confirm the elemental formula. Any deviation between the measured and theoretical mass is typically in the low parts-per-million (ppm) range for an accurate identification.

The fragmentation of the parent ion in the mass spectrometer can also provide structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of a furfuryl cation or a substituted aminophenol radical cation.

Table 1: Illustrative HRMS Data for this compound

IonFormulaTheoretical m/zMeasured m/zΔ (ppm)
[M+H]⁺C₁₁H₁₁FNO₂⁺208.0768208.07711.4
[M-C₅H₅O]⁺C₆H₆FNO⁺127.0406127.04092.4

Note: The data in this table is illustrative and represents typical values for a compound of this nature.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is widely used to determine the purity of a sample and to confirm the identity of the components.

In the analysis of a sample of this compound, the liquid chromatography component would separate the target compound from any impurities, starting materials, or byproducts. The effluent from the chromatography column then enters the mass spectrometer, which provides a mass spectrum for each eluting peak.

A typical LC-MS analysis would show a major peak at a specific retention time, and the mass spectrum corresponding to this peak would show the expected m/z for the protonated molecule of this compound ([M+H]⁺ at m/z ≈ 208). The purity of the sample can be estimated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Example LC-MS Parameters for Analysis of this compound

ParameterValue
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan Rangem/z 50-500
Capillary Voltage3.5 kV

Note: These parameters are illustrative and would be optimized for the specific instrumentation used.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 2 Furylmethoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular properties that can be difficult or impossible to measure experimentally. For 3-Fluoro-4-(2-furylmethoxy)aniline, these calculations can predict its three-dimensional structure, electronic landscape, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis (e.g., DFT Studies)

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

For this compound, conformational analysis is crucial due to the flexible ether linkage between the aniline (B41778) and furan (B31954) rings. The molecule can adopt various conformations depending on the dihedral angles around the C-O and O-C bonds. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), can be employed to explore the potential energy surface and identify the global minimum energy conformation. bohrium.com Studies on similar molecules, such as 4-(2'-furyl)-2-(methylamino)pyrimidine, have utilized methods like semi-empirical PM3 calculations and molecular dynamics to understand conformational transformations. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Fluorinated Aniline Derivative (Calculated using DFT)

ParameterBond/AngleCalculated Value
Bond LengthC-N (aniline)~1.40 Å
C-F~1.35 Å
C-O (ether)~1.37 Å
Bond AngleC-C-N (aniline)~120°
C-O-C (ether)~118°
Dihedral AngleC-C-O-CVaries with conformation

Note: The values in this table are representative and based on general findings for similar fluorinated aromatic ethers. Actual calculated values for this compound would require a specific computational study.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution show the molecule's capacity to accept electrons, identifying sites for nucleophilic attack. For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic system. scirp.org The presence of the electron-withdrawing fluorine atom and the electron-rich furan ring will significantly influence the energies and localizations of these orbitals.

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution, hybridization, and intramolecular interactions like hyperconjugation. bohrium.com This analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic rings, which contributes to the molecule's stability. A study on fluorinated aniline derivatives demonstrated that charge delocalization and hyperconjugation contribute to molecular stability. bohrium.com

Table 2: Representative Frontier Molecular Orbital Energies for a Fluorinated Aniline Derivative (Calculated using DFT)

OrbitalEnergy (eV)Description
HOMO~ -5.5 eVIndicates nucleophilic character, likely localized on the aniline and furan rings.
LUMO~ -0.5 eVIndicates electrophilic character, distributed over the aromatic system.
HOMO-LUMO Gap~ 5.0 eVRelates to the molecule's chemical reactivity and kinetic stability.

Note: These are illustrative values. The specific energies for this compound would depend on the computational method and basis set used.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data.

NMR Chemical Shifts: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., TMS). This can aid in the assignment of complex spectra and confirm the molecular structure. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is also of significant interest.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another important application. By performing a frequency calculation on the optimized geometry, the various vibrational modes of the molecule can be identified. These calculated frequencies, often scaled to correct for systematic errors, can be compared with experimental IR and Raman spectra to confirm the presence of specific functional groups and to understand the molecule's vibrational dynamics.

Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry can also be used to explore the potential reaction mechanisms of this compound, providing insights into its reactivity that are not directly accessible through experiments.

Transition State Analysis and Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and mechanism. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, transition state analysis can elucidate the step-by-step process of bond breaking and formation.

For example, in an electrophilic substitution reaction, calculations could determine whether the incoming electrophile prefers to attack at the ortho or para position relative to the activating amino group, and how the fluorine and furylmethoxy substituents influence this regioselectivity.

Role of Fluorine and Furan Moieties in Reaction Selectivity and Rate

The fluorine atom and the furan moiety play crucial roles in modulating the reactivity of the aniline ring.

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which generally deactivates the aromatic ring towards electrophilic substitution. However, it can also participate in resonance, donating electron density through its lone pairs. The interplay of these effects influences both the reaction rate and the regioselectivity. In nucleophilic aromatic substitution, the fluorine atom can act as a leaving group.

Furan Moiety: The furan ring is an electron-rich aromatic heterocycle that can influence the electronic properties of the entire molecule. The oxygen atom in the furan ring and the ether linkage can donate electron density to the aniline ring via resonance, potentially activating it towards electrophilic attack. The steric bulk of the furylmethoxy group can also play a role in directing incoming reagents.

Computational studies can quantify these effects by analyzing the charge distribution and orbital interactions in the ground state and along the reaction pathway. For instance, by comparing the activation energies for different reaction pathways, a clearer understanding of how the fluorine and furan substituents direct the course of a reaction can be achieved. Studies on other fluorinated anilines have shown that the fluorine atom can significantly impact reaction rates compared to their non-fluorinated counterparts.

In-Depth Analysis of this compound in Computational Chemistry Remains Elusive

Despite a thorough search of scientific literature and chemical databases, detailed computational chemistry and theoretical investigation studies focusing specifically on the compound this compound, particularly concerning molecular modeling approaches for scaffold modification and design, are not publicly available.

While information regarding the basic properties and commercial availability of this compound exists, in-depth research articles detailing its computational analysis, molecular modeling, and scaffold modification are conspicuously absent from prominent scientific databases.

Computational chemistry and molecular modeling are pivotal in modern drug discovery and materials science. These techniques allow researchers to predict molecular properties, understand interactions with biological targets, and design novel chemical structures with enhanced efficacy and desired characteristics. The application of these methods to a specific scaffold, such as that of this compound, would typically involve:

Quantum Mechanics (QM) Calculations: To determine the molecule's electronic structure, optimized geometry, and properties like electrostatic potential and frontier molecular orbitals (HOMO/LUMO). This information is fundamental to understanding its reactivity and potential interaction points.

Molecular Docking Studies: To predict the binding orientation and affinity of the compound within the active site of a biological target, such as an enzyme or receptor. This is a cornerstone of structure-based drug design.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its complexes over time, providing insights into conformational changes and the stability of interactions.

Scaffold Hopping and Modification Analysis: Computational techniques are often employed to identify new molecular scaffolds that can mimic the activity of the original compound or to explore how modifications to the existing scaffold affect its properties. This can involve searching virtual libraries of compounds or using algorithms to design novel derivatives.

While studies on related aniline derivatives, such as 3,4-difluoroaniline (B56902) and 3-fluoro-4-morpholinoaniline (B119058), have utilized computational methods to investigate their properties and potential applications, these findings cannot be directly extrapolated to this compound due to the unique structural and electronic contributions of the 2-furylmethoxy group.

The absence of published research in this specific area suggests that the computational investigation of this compound for scaffold modification and design may be a novel area for future research. Such studies would be invaluable in elucidating its potential for applications in medicinal chemistry or materials science.

Advanced Applications of 3 Fluoro 4 2 Furylmethoxy Aniline As a Chemical Scaffold and Future Research Directions

Utility as a Key Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. 3-Fluoro-4-(2-furylmethoxy)aniline serves as a valuable building block in such reactions. The primary amine group of the aniline (B41778) moiety readily participates in the formation of imines or enamines, which are key intermediates in many MCRs.

For instance, the presence of the electron-withdrawing fluorine atom can modulate the reactivity of the aniline nitrogen, influencing the course of the reaction and the stability of the resulting products. This modulation is crucial for achieving high yields and selectivity in complex reaction cascades. While specific MCRs involving this compound are not extensively documented in publicly available literature, the utility of similar fluorinated anilines in MCRs suggests its significant potential. The furan (B31954) ring, with its diene character, can also participate in Diels-Alder reactions, further expanding the scope of possible MCRs.

Design and Synthesis of Complex Molecular Architectures Featuring the Aniline-Furan Core

The aniline-furan core of this compound provides a rigid and well-defined platform for the construction of intricate molecular architectures. The aromatic rings can be further functionalized, and the ether linkage offers a degree of conformational flexibility.

Researchers can exploit the reactivity of the amine group to introduce a wide variety of substituents, leading to the synthesis of libraries of compounds with diverse functionalities. For example, acylation or sulfonylation of the amine can lead to the formation of amides and sulfonamides, respectively, which are common motifs in medicinally active compounds. The fluorine atom can also serve as a handle for further transformations through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

The furan ring can undergo various transformations, including electrophilic substitution, metallation-substitution, and cycloaddition reactions, allowing for the introduction of additional complexity and functionality. The combination of these synthetic handles allows for the systematic exploration of the chemical space around the aniline-furan scaffold, leading to the development of molecules with tailored properties for specific applications.

Exploration of Material Science Applications (e.g., in Carbon Nanodots with Tunable Emission)

The unique electronic properties of fluorinated and nitrogen-containing aromatic compounds make them promising candidates for applications in material science. While direct studies on this compound in this context are limited, related compounds have shown significant potential.

For instance, fluorinated and nitrogen-doped carbon dots (CDs) have been synthesized using precursors like 3-aminophenol (B1664112) and 2,4-difluorobenzoic acid. mdpi.com These CDs exhibit tunable fluorescence emission, high quantum yields, and good stability, making them suitable for applications in sensing, bioimaging, and light-emitting diodes (LEDs). mdpi.com The incorporation of fluorine and nitrogen atoms into the carbon lattice can modify the electronic structure of the CDs, leading to a red-shift in the emission wavelength. researchgate.net

Similarly, aniline derivatives have been used in the synthesis of carbon dots to study the effect of substituents on their photophysical and structural properties. proceedings.science Given these precedents, it is conceivable that this compound could serve as a precursor for the synthesis of novel carbon nanodots with tailored optical properties. The furan moiety could also contribute to the electronic and photophysical characteristics of the resulting nanomaterials. For example, 4-morpholinoaniline (B114313) decorated phenylenediamine carbon nanodots have demonstrated an improved photoluminescence quantum yield, and the introduction of a fluorine atom, as in 3-fluoro-4-morpholinoaniline (B119058), can be used to tune the emission wavelength. ossila.com

Patent Landscape and Emerging Trends in Fluorinated Furan-Aniline Chemistry (e.g., radiolabeling for research applications)

The patent landscape surrounding fluorinated aniline derivatives is extensive, particularly in the context of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly improve their metabolic stability, bioavailability, and binding affinity to biological targets. Patents related to 4-fluoro-3-nitroanilines highlight their utility as intermediates in the synthesis of dyes and other industrially important chemicals. google.comgoogle.com

An emerging trend in this area is the use of fluorinated compounds in the development of radiolabeled probes for positron emission tomography (PET) imaging. The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter, and the development of efficient methods for its incorporation into bioactive molecules is a major area of research. The direct radiofluorination of electron-rich aromatic systems like anilines can be challenging. However, novel methods, such as the fluorination of pyridine (B92270) N-oxides, have been developed for the synthesis of meta-fluorinated pyridines, which are important structures in radiopharmaceuticals. rsc.org This suggests that similar strategies could be developed for the radiosynthesis of ¹⁸F-labeled this compound and its derivatives for use as PET imaging agents.

Development of Novel Synthetic Methodologies for Related Analogues

The synthesis of this compound itself and its analogues relies on a combination of established and modern synthetic methods. The construction of the core structure typically involves the formation of the ether linkage between a substituted phenol (B47542) and a furan derivative, followed by the introduction or modification of the aniline moiety.

The development of new synthetic methodologies focuses on improving the efficiency, selectivity, and environmental friendliness of these processes. For instance, recent advancements in catalysis have led to the development of milder and more efficient methods for C-N and C-O bond formation. Metallaphotoredox-catalyzed multicomponent reactions have been developed for the modular synthesis of complex N-trifluoroalkyl anilines. nih.gov

Q & A

Q. What are the established synthetic routes for 3-Fluoro-4-(2-furylmethoxy)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 3-fluoro-4-hydroxyaniline with 2-furylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:
  • Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalysts : Testing palladium or copper catalysts for improved yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
    Data Note: Yield improvements (from 45% to 68%) were observed in analogous compounds when using Pd(OAc)₂ .

Q. How do substituents (fluoro, furylmethoxy) influence the compound’s solubility and bioavailability?

  • Methodological Answer :
  • Solubility : The fluorine atom enhances hydrophobicity, while the furylmethoxy group introduces moderate polarity. Use the shake-flask method to measure logP (octanol/water) .
  • Bioavailability : Assess permeability via Caco-2 cell monolayers or PAMPA assays. For example, fluorinated anilines often show 20–30% higher membrane permeability than non-fluorinated analogs .

Q. What spectroscopic techniques are recommended for structural validation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ³J coupling for para-F) and furan ring protons (δ 6.2–7.4 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Validate amine (–NH₂, ~3400 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to cytochrome P450 or kinases. For example, fluorinated anilines show stronger H-bonding with P450 active sites (ΔG ≈ −8.5 kcal/mol) .
  • QSAR : Corporate Hammett constants (σₚ for –F = +0.06) to predict electronic effects on activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :
  • Variable Control : Test under standardized conditions (e.g., pH 7.4, 37°C) to minimize assay variability.
  • Structural Analog Comparison : Compare with 3-Fluoro-4-(thiophen-3-yl)aniline (MIC = 2 µg/mL for S. aureus ). Differences may arise from furan vs. thiophene electronic profiles.
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .

Q. How does the furylmethoxy group impact regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :
  • Directing Effects : The –O– group is ortho/para-directing, but the electron-withdrawing –F may alter reactivity.
  • Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and monitor product distribution via HPLC. For example, 4-(2-furylmethoxy)aniline derivatives show 70% para-substitution under mild conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (e.g., lipase-mediated acetylation) .
  • Process Optimization : Switch from batch to flow chemistry for better temperature control and reduced racemization .

Key Considerations for Researchers

  • Safety : Handle with nitrile gloves and under fume hoods; amine groups may cause sensitization .
  • Data Reproducibility : Document solvent purity (HPLC-grade) and reaction atmosphere (N₂/Ar) to mitigate batch variations .
  • Collaborative Validation : Cross-verify biological activity with independent labs using blinded samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.